molecular formula C15H18N2O5 B3964421 diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate CAS No. 83330-80-7

diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate

Cat. No. B3964421
CAS RN: 83330-80-7
M. Wt: 306.31 g/mol
InChI Key: ZNFJQMSFNGBHEJ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate, also known as DBD, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medical applications. DBD belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticancer Activity

Diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate has been explored for its potential anticancer properties. A study synthesized benzimidazole derivatives of this compound and tested their anticancer activity against colon and cervical cancer cells. These compounds showed strong antiproliferative effects against cancer cells at low concentrations and were found to be safe for normal human cells, indicating their potential as anticancer agents (Dhahri et al., 2022).

Antimicrobial Activity

Research has also investigated the antimicrobial properties of 1H-benzimidazole derivatives. These compounds exhibited significant activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Structural Analysis

Structural analysis of compounds derived from 2-hydroxy and 2-mercaptobenzimidazole, including diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, has been conducted. This analysis involved FT-IR spectroscopy, nuclear magnetic resonance, and elemental analysis, providing insights into the molecular structure and stability of these compounds (Obledo-Benicio et al., 2020).

Photophysical Properties

The photophysical characteristics of ESIPT (excited-state intramolecular proton transfer) inspired 2-substituted benzimidazole fluorescent derivatives have been studied. These compounds exhibit absorption and dual emission characteristics, and their thermal stability has been evaluated (Padalkar et al., 2011).

properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2-oxobenzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-21-13(18)9-16-11-7-5-6-8-12(11)17(15(16)20)10-14(19)22-4-2/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJQMSFNGBHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=O)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307307
Record name diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83330-80-7
Record name NSC190677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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